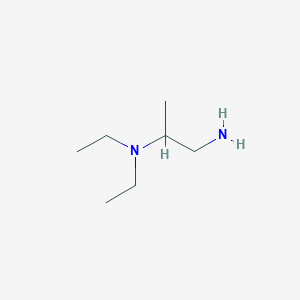

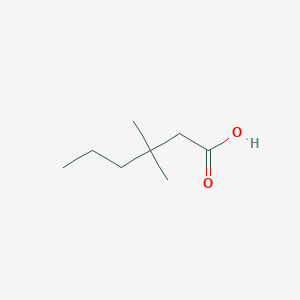

(1-Aminopropan-2-yl)diethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (1-Aminopropan-2-yl)diethylamine is a chemical structure that can be associated with various synthetic processes and biological activities. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of primary and secondary amines with other reactants to form novel structures. For instance, the formation of diethyl 2-amino-1-cyclopentenylphosphonates is achieved through a reaction with diethyl 5-chloro-1-pentynylphosphonate, proceeding via a zwitterionic intermediate before cyclization and proton transfer . Similarly, diethylamine has been used as an organocatalyst in the synthesis of 2-amino-4H-chromenes, which are important in medicinal chemistry . These methods highlight the versatility of amines in synthetic organic chemistry and could be relevant to the synthesis of (1-Aminopropan-2-yl)diethylamine.

Molecular Structure Analysis

The molecular structure of amines is crucial in determining their reactivity and interaction with other molecules. The papers discuss various amines and their derivatives, such as the monoamine reuptake inhibitors, which consist of a 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol structure . The specific stereochemistry of these compounds, such as the (2R,3S)-isomer, can significantly influence their biological activity. This highlights the importance of stereochemistry in the molecular structure analysis of (1-Aminopropan-2-yl)diethylamine.

Chemical Reactions Analysis

Amines are known to participate in a variety of chemical reactions. The papers describe the use of amines in the synthesis of phosphonates and chromenes , as well as their role in the creation of potential psychotomimetic compounds . These reactions often involve the formation of intermediates and require specific conditions to steer the reaction towards the desired product. Understanding these reaction mechanisms is essential for the chemical reactions analysis of (1-Aminopropan-2-yl)diethylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of amines are influenced by their molecular structure. For example, the synthesis of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols involves chiral resolution to identify the isomer with potent norepinephrine reuptake inhibition . The psychotomimetic potency of the monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane was assessed using biological assays, which relate to their physical properties and bioavailability . These studies underscore the importance of physical and chemical properties in the analysis of (1-Aminopropan-2-yl)diethylamine.

Aplicaciones Científicas De Investigación

-

Preparation of Amines

- This compound could potentially be used in the preparation of amines . Amines are a class of organic compounds derived from ammonia. They are used in a wide variety of applications, including in the production of pharmaceuticals, dyes, and polymers . The specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the source .

-

Reductive Amination

- There’s a potential application in reductive amination . Aldehydes and ketones can be converted into 1º, 2º and 3º amines using reductive amination . The reaction takes place in two parts. The first step is the nucleophilic addition of the carbonyl group to form an imine. The second step is the reduction of the imine to an amine using a reducing agent .

Safety And Hazards

“(1-Aminopropan-2-yl)diethylamine” is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word for it is "Danger" . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Propiedades

IUPAC Name |

2-N,2-N-diethylpropane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-4-9(5-2)7(3)6-8/h7H,4-6,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFLSJUGIONDMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505600 |

Source

|

| Record name | N~2~,N~2~-Diethylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Aminopropan-2-yl)diethylamine | |

CAS RN |

5137-13-3 |

Source

|

| Record name | N~2~,N~2~-Diethylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1280472.png)

![4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B1280480.png)